molecular formula C10H15N3O B2757505 N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 2097931-56-9

N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2757505
CAS No.: 2097931-56-9
M. Wt: 193.25
InChI Key: CQXWHCQKSLZKDF-UHFFFAOYSA-N
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Description

N-Cyclobutyl-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed for research use only. This molecule incorporates two privileged structural motifs: a pyrazole heterocycle and a cyclobutane ring. The pyrazole scaffold is a well-documented pharmacophore present in numerous bioactive molecules and approved drugs with diverse therapeutic activities, including anti-inflammatory and anticancer properties . The 1,5-dimethyl substitution on the pyrazole ring can influence the molecule's electronic distribution and metabolic stability, while the carboxamide linker provides a hydrogen-bonding donor and acceptor, which is crucial for interacting with biological targets. The N-linked cyclobutyl ring is a key feature that adds significant value to the compound's profile. Cyclobutanes are increasingly employed in lead optimization to confer favorable properties . Their unique puckered three-dimensional structure can be used to induce conformational restriction , potentially reducing the entropic penalty upon binding to a target and increasing potency . Furthermore, the cyclobutane ring can act as a saturated bioisostere for aromatic rings or other functional groups, which often leads to improved physicochemical properties, such as enhanced solubility and reduced planarity, thereby improving the developability of lead compounds . Although the specific biological profile of this compound is yet to be fully characterized, its structure suggests potential as a versatile building block or intermediate. Researchers can utilize this compound in the synthesis of more complex molecules or in screening campaigns to identify its mechanism of action and potential research applications in areas such as oncology and inflammation. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-cyclobutyl-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-6-9(12-13(7)2)10(14)11-8-4-3-5-8/h6,8H,3-5H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXWHCQKSLZKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutylamine with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, while reduction may produce N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-methanol.

Scientific Research Applications

Medicinal Chemistry Applications

The cyclobutane moiety in N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-carboxamide contributes to its unique pharmacological properties. Cyclobutane derivatives are known for their ability to enhance metabolic stability and reduce isomerization, making them valuable in drug design .

Table 1: Properties of Cyclobutane Derivatives

PropertyDescription
Chemical Stability Enhanced due to cyclobutane structure
Isomerization Resistance Reduced compared to larger cyclic systems
Metabolic Profile Improved pharmacokinetics

Recent studies have highlighted the biological activity of pyrazole derivatives, including this compound. These compounds have shown potential in targeting various biological pathways, including anti-inflammatory and anticancer activities.

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of pyrazole derivatives, this compound exhibited significant inhibition of pro-inflammatory cytokines (TNF-α, IL-1β) in vitro. The compound demonstrated an IC50 value of 0.5 nM against HDAC6, indicating its potential as an anti-necroptotic agent in acute liver injury models .

Pharmacological Research

Pharmacological investigations into this compound have revealed its potential as a therapeutic agent for various diseases. The compound's mechanism of action involves the modulation of specific signaling pathways that are crucial for cell survival and inflammation control.

Table 2: Pharmacological Effects

EffectMechanism of ActionReference
Anti-inflammatory Inhibition of HDAC6 and pro-inflammatory cytokines
Anticancer Targeting AKT pathways for tumor growth inhibition
Cardiovascular Health Modulation of cGMP signaling pathways

Mechanism of Action

The mechanism of action of N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-carboxamide and its analogues:

Compound Name Molecular Formula Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Features
This compound C11H17N3O (inferred) R1=CH3, R2=CH3, R3=cyclobutyl ~207.28 (calculated) Compact cyclobutyl group
N-(2-adamantyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide C16H22ClN3O R1=CH3, R2=CH3, R3=2-adamantyl, Cl at C4 307.82 Bulky adamantyl group; chloro substitution
N-(3-benzoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide C20H19N3O2 R1=CH3, R2=CH3, R3=3-benzoylphenyl 333.39 Aromatic benzophenone substituent
N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide C8H14N4O R1=CH3, R2=CH3, R3=2-aminoethyl 182.23 Polar aminoethyl group

Key Observations:

  • Cyclobutyl vs. Adamantyl : The cyclobutyl group in the target compound is smaller and less lipophilic than the adamantyl group in , which may enhance solubility but reduce membrane permeability.
  • Aromatic vs.
  • Polarity: The aminoethyl derivative exhibits higher polarity, likely improving aqueous solubility but limiting blood-brain barrier penetration.

Biological Activity

N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring structure, which is known for conferring various biological activities. The presence of the cyclobutyl group enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted that compounds with similar pyrazole structures showed effectiveness against a range of bacterial strains, including E. coli and Staphylococcus aureus. The aliphatic amide pharmacophore is crucial for this activity, suggesting that modifications to the structure can enhance efficacy against specific pathogens .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Mechanistic studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation in various models. For instance, compounds related to this compound have shown comparable effects to standard anti-inflammatory drugs like indomethacin in animal models .

The mechanism of action involves the compound's ability to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to biological effects such as antimicrobial action or modulation of inflammatory responses. The exact pathways are still under investigation but are believed to involve interactions with molecular targets relevant to disease processes.

Table 1: Summary of Biological Activities

Activity Effectiveness Reference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryComparable to indomethacin
Enzyme inhibitionModulation of inflammatory enzymes

Case Study: Anti-inflammatory Activity

A specific study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced edema model in rats. The results demonstrated a significant reduction in paw edema compared to control groups treated with saline, indicating its potential as an effective anti-inflammatory agent.

Case Study: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against various bacterial strains. The results showed that certain modifications to the compound increased its potency against resistant strains, highlighting the importance of structural optimization in drug development .

Comparison with Similar Compounds

This compound can be compared with other pyrazole derivatives regarding their biological activities:

Compound Activity
N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-carboxylic acidModerate antimicrobial activity
N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-methanolEnhanced anti-inflammatory effects

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-carboxamide?

The synthesis typically involves coupling the pyrazole-3-carboxylic acid precursor with cyclobutylamine using carbodiimide-based reagents. A common protocol includes:

  • Reagents : 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
  • Solvents : Dimethylformamide (DMF) or ethanol under reflux conditions.
  • Reaction Time : 10 minutes for pre-activation of the carboxylic acid, followed by 12–24 hours for amide bond formation.
  • Yield Optimization : Purity is enhanced via silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • 1H-NMR : Key signals include the cyclobutyl protons (δ 2.0–2.5 ppm, multiplet) and pyrazole methyl groups (δ 2.26–3.79 ppm, singlet). The carboxamide NH may appear as a broad peak at δ ~10.2 ppm .
  • 13C-NMR : The carbonyl carbon (CON) resonates at δ ~161 ppm, with pyrazole carbons between δ 106–144 ppm .
  • HRMS : Exact mass analysis confirms the molecular formula (e.g., [M – H]– at m/z 318.12425) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on this compound?

  • Variable Substituents : Systematically modify the cyclobutyl group (e.g., cyclohexyl, aryl) and pyrazole methyl positions .
  • Biological Assays : Test derivatives against target receptors (e.g., cannabinoid receptors CB1/CB2) using radioligand binding or functional cAMP assays.
  • Data Correlation : Use multivariate analysis to link substituent electronic/hydrophobic parameters (Hammett σ, LogP) to activity trends .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

  • Molecular Docking : Employ software like AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., CB2 homology models).
  • Quantum Mechanics (QM) : Calculate partial charges and electrostatic potential surfaces using Gaussian09 at the B3LYP/6-31G* level .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Orthogonal Assays : Validate initial findings using complementary techniques (e.g., fluorescence polarization alongside SPR for binding affinity).
  • Metabolic Stability Tests : Rule out false negatives caused by rapid degradation in cell-based assays via LC-MS metabolite profiling.
  • Structural Analogs : Synthesize and test derivatives with incremental modifications to isolate critical functional groups .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazole-3-carboxamide Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
Coupling AgentEDCI/HOBt (1.5 eq each)Minimizes side reactions
SolventDMF (anhydrous)Enhances solubility
TemperatureRoom temperature or refluxBalances reaction rate/purity

Q. Table 2. NMR Chemical Shifts for Core Functional Groups

Group1H-NMR (δ, ppm)13C-NMR (δ, ppm)
Pyrazole C3-CH32.26 (s)11.2
CONH10.19 (s)161.0
Cyclobutyl CH22.0–2.5 (m)24–35

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